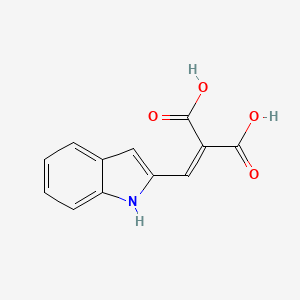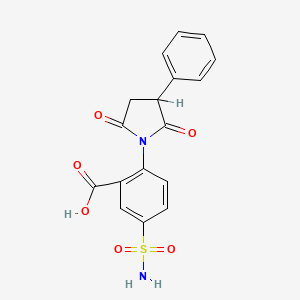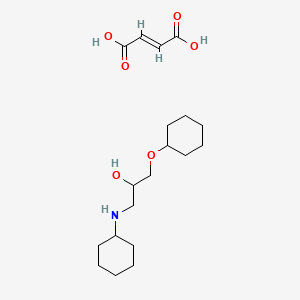
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of cyclohexylamino and cyclohexyloxy groups attached to a propanol backbone, with maleate as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate typically involves the reaction of cyclohexylamine with cyclohexanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or distillation. The maleate salt is formed by reacting the synthesized compound with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone, while reduction may produce cyclohexanol.
Wissenschaftliche Forschungsanwendungen
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclohexylamino)-3-phenoxy-2-propanol: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
1-(Cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol: Contains a methoxyphenoxy group, offering different chemical properties.
Uniqueness
Cyclohexylamino-3-cyclohexyloxy-2-propanol maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
63473-99-4 |
|---|---|
Molekularformel |
C19H33NO6 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(cyclohexylamino)-3-cyclohexyloxypropan-2-ol |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;5-3(6)1-2-4(7)8/h13-17H,1-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
GMSWNJATHACTJK-WLHGVMLRSA-N |
Isomerische SMILES |
C1CCC(CC1)NCC(COC2CCCCC2)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCC(CC1)NCC(COC2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

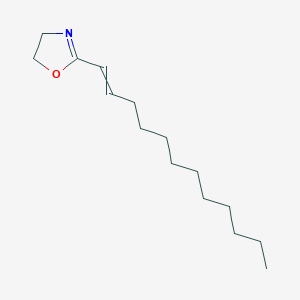
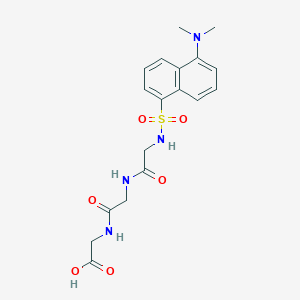
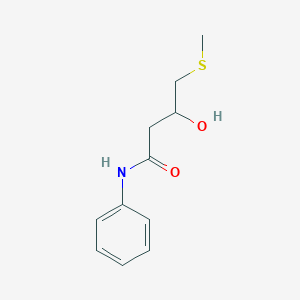
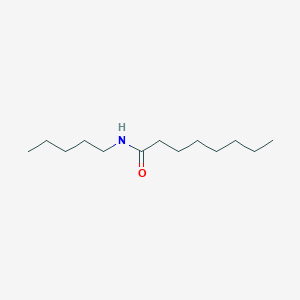



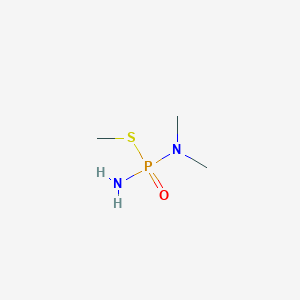
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
